Product packaging for Disodium 1,3-benzenedisulfonate(Cat. No.:CAS No. 831-59-4)

Disodium 1,3-benzenedisulfonate

Cat. No.: B166255
CAS No.: 831-59-4
M. Wt: 261.2 g/mol
InChI Key: XWPWZOJBTOJEGW-UHFFFAOYSA-L
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Description

Historical Context of Sulfonated Aromatic Compounds in Scientific Inquiry

The study of Disodium (B8443419) 1,3-benzenedisulfonate is rooted in the broader history of aromatic sulfonation, a fundamental process in organic chemistry. This electrophilic aromatic substitution reaction, where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₃H) group, has been a cornerstone of chemical synthesis for over a century. wikipedia.org

Historically, the sulfonation process was pivotal in the burgeoning dye and pharmaceutical industries. wikipedia.org Aryl sulfonic acids became essential intermediates in the production of a wide array of dyes and the development of sulfa drugs. wikipedia.org An early significant industrial application was the production of phenol (B47542) through the hydrolysis of sodium benzenesulfonate. wikipedia.org Similarly, benzene (B151609) disulfonic acid served as a precursor in the synthesis of resorcinol. google.com

The reaction's reversibility is a notable characteristic; sulfonation occurs in concentrated acidic conditions, while the reverse, desulfonation, can be achieved in hot, dilute aqueous acid. wikipedia.org This feature proved highly useful, allowing the sulfonate group to be employed as a temporary "protecting group" to block a specific position on an aromatic ring, guiding other substitutions to desired locations. wikipedia.org Landmark methods such as the Piria reaction in 1851 and the technologically significant Tyrer sulfonation process of 1917 underscore the long-standing importance of this class of compounds in scientific and industrial advancement. wikipedia.org

Scope and Significance of Disodium 1,3-Benzenedisulfonate in Advanced Chemical Science

This compound holds a distinct position in modern chemical science due to the properties imparted by its dual sulfonate groups. These groups make the compound highly polar and water-soluble, influencing its function as a dispersing agent and surfactant. cymitquimica.comcymitquimica.com Its significance spans several areas:

Pharmaceutical and Chemical Synthesis: The compound is widely cited as a valuable pharmaceutical intermediate and a versatile building block in organic synthesis. cymitquimica.comchemicalbook.comevitachem.comfishersci.at The sulfonate groups can be substituted, allowing for the introduction of other functional groups to create complex molecules. wikipedia.org

Materials Science: It serves as a foundational component in creating advanced materials. For instance, it is a building block for anti-vulcanization agents used in rubber manufacturing. evitachem.com The core structure is also seen in related compounds like 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron), which is used to disperse metal oxide nanoparticles for creating stable, eco-friendly inks and to functionalize materials for fuel cell membranes. researchgate.net

Polymer Chemistry: Derivatives of the benzenedisulfonate structure are used to modify polymers, enhancing their properties for specific applications. For example, modifying vinyl acetal (B89532) polymers with a formyl-benzenedisulfonate salt improves their hydrophilicity and ion-exchange capacity, making them suitable for biomedical uses and water treatment. ontosight.ai This mirrors the broader application of sulfonation in producing ion-exchange resins from polystyrene. wikipedia.org

Environmental Technology: The compound's ability to bind with metal ions makes it effective for sequestration, particularly in removing toxic metals from wastewater. evitachem.com Furthermore, it has been investigated for its potential role as a pH mediator in electrochemical systems designed for carbon dioxide capture. evitachem.com

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is concentrated in several key domains, highlighting its versatility as a chemical tool.

Key Research Applications of this compound

Research DomainSpecific ApplicationScientific Relevance
Pharmaceutical Synthesis IntermediateUsed in the multi-step synthesis of active pharmaceutical ingredients (APIs). evitachem.comfishersci.at
Organic Synthesis Building Block / ReagentActs as a precursor for various organic compounds, especially where sulfonation is required. cymitquimica.comevitachem.com
Polymer Chemistry Polymer ModificationDerivatives are used to functionalize polymers, enhancing properties like hydrophilicity and ion-exchange capacity for biomedical or filtration purposes. ontosight.ai
Materials Science Dispersing AgentThe related compound Tiron (B1681039) is used to create stable suspensions of metal oxides for inks and coatings. researchgate.net
Environmental Chemistry Chelating AgentSequesters toxic metal ions from industrial wastewater. evitachem.com
Environmental Chemistry CO2 CaptureExplored for its role as a mediator in electrochemical carbon dioxide capture systems. evitachem.com

These research areas demonstrate that this compound and its structural relatives are not merely historical chemical curiosities but remain highly relevant in addressing contemporary scientific challenges, from creating new medicines and materials to developing technologies for environmental remediation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Na2O6S2 B166255 Disodium 1,3-benzenedisulfonate CAS No. 831-59-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;benzene-1,3-disulfonate
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InChI

InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
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InChI Key

XWPWZOJBTOJEGW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98-48-6 (Parent)
Record name Disodium 1,3-benzenedisulfonate
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DSSTOX Substance ID

DTXSID0044735
Record name Disodium benzene-1,3-disulfonate
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Molecular Weight

282.2 g/mol
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Physical Description

Off-white or tan hygroscopic granules; [Alfa Aesar MSDS]
Record name 1,3-Benzenedisulfonic acid, disodium salt
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CAS No.

831-59-4
Record name Disodium 1,3-benzenedisulfonate
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Record name 1,3-Benzenedisulfonic acid, sodium salt (1:2)
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Record name Disodium benzene-1,3-disulfonate
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Record name Disodium benzene-1,3-disulphonate
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Record name DISODIUM 1,3-BENZENEDISULFONATE
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Synthetic Methodologies and Reaction Pathways of Disodium 1,3 Benzenedisulfonate

Direct Sulfonation Approaches for Benzenedisulfonates

The most conventional route to benzenedisulfonates involves the direct electrophilic substitution of benzene (B151609) with potent sulfonating agents. This approach is characterized by its use of strong acids and high temperatures to achieve disubstitution.

Benzene Sulfonation with Concentrated Sulfuric Acid and Sulfur Trioxide

The synthesis of Disodium (B8443419) 1,3-benzenedisulfonate typically begins with the sulfonation of benzene. In a common industrial method, benzene is first treated with concentrated sulfuric acid to yield benzenesulfonic acid. nih.gov This monosulfonated intermediate is then subjected to a second, more forceful sulfonation step. nih.gov This is often accomplished using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. nih.govresearchgate.net

The reaction proceeds in two main stages:

Monosulfonation: Benzene is heated with concentrated sulfuric acid (e.g., 100% H₂SO₄) at temperatures around 100°C. researchgate.net

Disulfonation: The resulting benzenesulfonic acid, present in the reaction mixture, is then treated with oleum (B3057394) (e.g., 65% oleum) at elevated temperatures, typically between 70°C and 90°C, for one to two hours. researchgate.nethanrimwon.com This second step introduces the second sulfonic acid group, primarily at the meta-position due to the deactivating, meta-directing nature of the initial sulfonic acid group.

An alternative process involves dissolving sulfur trioxide in a liquid reaction mixture that already contains 1,3-benzenedisulfonic acid. Benzene is then introduced to this mixture at temperatures between 100°C and 160°C. nih.gov The final product of these reactions is 1,3-benzenedisulfonic acid, which is then neutralized to form the disodium salt. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yields and the desired isomer (1,3-disulfonate) requires careful control over several reaction parameters. The formation of unwanted byproducts, such as diaryl sulfones, is a key challenge that optimization seeks to mitigate. hanrimwon.com

Key parameters for optimization include:

Temperature: Temperature control is critical. While higher temperatures increase the reaction rate, they can also promote the formation of side products. scribd.comevitachem.com For the disulfonation step, specific temperature ranges, such as 120°C to 140°C, are preferred to ensure the formation of the 1,3-isomer. nih.gov Industrial processes may maintain temperatures at 80°C for several hours to drive the reaction to completion. researchgate.net

Concentration and Molar Ratio: The concentration of the sulfonating agent is a crucial factor. scribd.com Using potent agents like oleum is necessary for the second sulfonation. researchgate.net The molar ratio of reactants is also optimized; for instance, a process might use about 2 to 2.5 moles of sulfur trioxide for each mole of benzene to ensure complete disulfonation. nih.gov In microreactor-based synthesis for related compounds, molar ratios have been shown to directly impact conversion and yield. sigmaaldrich.com

Reaction Time: The duration of the reaction must be sufficient for completion but not so long as to encourage byproduct formation. The disulfonation stage can last from one to several hours. researchgate.net

Table 1: Optimized Parameters for Benzene Disulfonation
ParameterConditionPurposeReference
Temperature (Monosulfonation)~100°CTo form benzenesulfonic acid. researchgate.net
Temperature (Disulfonation)70°C - 160°CTo introduce the second sulfo group and control isomer formation. nih.govresearchgate.net
Sulfonating AgentConcentrated H₂SO₄ followed by Oleum (SO₃ in H₂SO₄)Provides the necessary reactivity for mono- and di-substitution. nih.govnih.gov
Molar Ratio (SO₃:Benzene)~2.0 - 2.5 : 1To achieve high conversion to the disulfonated product. nih.gov
Catalyst/AdditiveAlkali metal salts (e.g., sodium sulfate)Can speed the disulfonation reaction and suppress sulfone formation. nih.gov

Indirect Synthesis Pathways and Precursor Chemistry

Beyond direct sulfonation, Disodium 1,3-benzenedisulfonate can be approached through pathways involving various precursors and intermediate compounds.

Derivatization from m-Aminophenol Precursors

An alternative, though less detailed in available literature, suggests the synthesis of this compound from m-aminophenol. One source indicates that the target compound can be synthesized by reacting m-aminophenol with a disulfonyl chloride under controlled conditions to achieve high yields.

However, the typical reaction between an amine (like the amino group in m-aminophenol) and a sulfonyl chloride results in the formation of a stable sulfonamide bond (SO₂-N). For example, the reaction of p-aminophenol with benzenesulfonyl chloride yields N-(4-hydroxyphenyl)benzenesulfonamide. nih.gov This suggests that the reaction of m-aminophenol with a compound like benzene-1,3-disulfonyl chloride would likely lead to the formation of a sulfonamide polymer rather than directly yielding this compound. This pathway may be intended for the synthesis of complex sulfonamide derivatives rather than the simple disulfonate salt.

Preparation of Benzenedisulfonic Acid Intermediates for Disulfonate Salt Formation

The direct sulfonation methods produce 1,3-benzenedisulfonic acid in a strongly acidic medium. nih.govresearchgate.net To obtain the final salt product, a neutralization step is required. This is a crucial intermediate step that converts the highly acidic product into a stable, solid salt.

The process involves treating the acidic sulfonation mixture with an alkaline substance. Common bases used for this purpose include:

Sodium Hydroxide (NaOH): Neutralizes the sulfonic acid groups to form the disodium salt and water. nih.gov

Sodium Carbonate (Na₂CO₃): Also used to form the disodium salt, with the evolution of carbon dioxide gas. researchgate.net

Calcium Hydroxide/Calcium Carbonate: Sometimes used to first remove excess sulfuric acid as calcium sulfate (B86663) (gypsum), followed by treatment with sodium carbonate to yield the desired disodium salt. researchgate.net

After neutralization, the resulting aqueous solution of this compound is typically evaporated to dryness to isolate the final product as a solid. researchgate.net The purity of the salt produced by this method can be high enough for it to be used directly in subsequent chemical processes, such as the production of resorcinol.

Hydrothermal Synthesis Routes for Substituted Benzenedisulfonates, including 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt

Hydrothermal synthesis is a method that uses water as a solvent under high temperature and pressure to facilitate the crystallization of materials that are otherwise difficult to synthesize. This technique has been successfully applied to the synthesis of substituted benzenedisulfonates, particularly metal coordination complexes.

A notable example is the synthesis of coordination polymers using 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt, also known as Tiron (B1681039). In a typical procedure, Tiron is reacted with a metal salt (e.g., cadmium acetate (B1210297), cobalt acetate) and often a secondary organic ligand in water. The mixture is sealed in a Teflon-lined vessel and heated under hydrothermal conditions (e.g., at 145°C). This process yields highly crystalline products where the substituted benzenedisulfonate ligand is coordinated to metal centers.

Novel Electrosynthesis Techniques for Benzoquinone-Derivative Disulfonates

Recent advancements in synthetic chemistry have explored electrosynthesis as a green and efficient method for producing various organic compounds. In the context of disulfonates, novel electrosynthesis techniques have been developed for benzoquinone derivatives, which are structurally related to benzenedisulfonates. These methods offer an alternative to traditional chemical synthesis, often providing high yields and selectivity under mild conditions.

One notable development is the in situ electrosynthesis of quinone-based redox-active molecules, which can be coupled with the production of high-purity hydrogen. rsc.orgresearchgate.net This strategy replaces the sluggish anodic oxygen evolution reaction in water splitting with more valuable electrosynthesis reactions. researchgate.net In this context, researchers have successfully synthesized a benzoquinone derivative, disodium 4,5-dihydroxy-1,3-benzenedisulfonate (also known as Tiron), from its redox-inactive benzene derivative precursor. rsc.orgresearchgate.net This electrochemical process transforms the precursor into an electrochemically reversible quinone structure. rsc.orgresearchgate.net The resulting molecule can be directly utilized in applications like flow batteries without requiring further purification. rsc.orgresearchgate.net

Another innovative approach involves the electrochemical oxidation of hydroquinones or catechols in the presence of nucleophiles to create substituted quinone products. nih.govnih.gov For example, the conjugate addition of thiols to benzoquinones, coupled with in situ electrochemical oxidation of the hydroquinone (B1673460) intermediate, allows for the full substitution of the quinone's C-H bonds. nih.gov This electrosynthetic protocol has been shown to be effective on a large scale (over 100 grams) and produces sulfonated thioether-substituted quinones with high solubility and stability in aqueous solutions. nih.gov The success of these reactions in an undivided cell is partly due to the constant pH maintained during the process, as the H+ ions produced at the anode are consumed at the cathode. nih.gov

The electrochemical synthesis of p-benzoquinone derivatives has also been achieved through the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines. academie-sciences.fr The process begins with the electrochemical generation of p-benzoquinone, which then undergoes a Michael-type addition reaction with the amine. academie-sciences.fr Subsequent oxidation of the intermediate leads to the formation of di-substituted p-benzoquinone derivatives in high yields. academie-sciences.fr These electrosynthesis methods highlight a growing trend towards more sustainable and efficient chemical manufacturing processes.

Advanced Spectroscopic and Structural Characterization of Disodium 1,3 Benzenedisulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of Disodium (B8443419) 1,3-benzenedisulfonate reveals a distinct pattern of signals corresponding to the aromatic protons. The molecule possesses a plane of symmetry that bisects the two sulfonate groups, making the H-4 and H-6 protons chemically equivalent, while the H-2 and H-5 protons are unique.

The resulting spectrum typically displays three main groups of signals in the aromatic region:

A signal for the H-2 proton, situated between two electron-withdrawing sulfonate groups, which appears furthest downfield.

A signal for the chemically equivalent H-4 and H-6 protons.

A signal for the H-5 proton.

The exact chemical shifts and coupling patterns are influenced by the solvent and concentration. A representative ¹H NMR titration has been performed in a mixture of deuterated water and methanol (B129727). rptu.de

Interactive Data Table: Predicted ¹H NMR Spectral Data for Disodium 1,3-Benzenedisulfonate

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-28.2 - 8.4Triplet (t) or Singlet (s)J2,4 = ~1.5-2.0 Hz1H
H-4, H-67.9 - 8.1Doublet (d)J4,5 = ~7.5-8.0 Hz2H
H-57.5 - 7.7Triplet (t)J5,4 = ~7.5-8.0 Hz1H

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound is expected to show four distinct signals for the six carbon atoms: one for C-2, one for C-5, and two signals for the equivalent pairs C-1/C-3 and C-4/C-6.

The carbons directly attached to the strongly electron-withdrawing sulfonate groups (C-1 and C-3) are significantly deshielded and appear at the lowest field. For a related derivative, Sodium 4-formylbenzene-1,3-disulfonate, the sulfonate-bearing carbons have been observed in the range of 125–130 ppm.

Interactive Data Table: Predicted ¹³C NMR Resonances for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Number of Attached Protons
C-1, C-3145 - 1500
C-4, C-6128 - 1321
C-2125 - 1291
C-5120 - 1241

Advanced Relaxometric ¹H and ¹⁷O NMR Studies of Metal Complexes with Benzenedisulfonates

NMR relaxometry is a powerful technique used to study the dynamics and structure of paramagnetic metal complexes in solution. It measures the relaxation rates of solvent nuclei (like ¹H and ¹⁷O) as they interact with a paramagnetic center. This approach is particularly insightful for characterizing metal complexes formed with benzenedisulfonate derivatives, such as Tiron (B1681039) (Disodium 4,5-dihydroxy-1,3-benzenedisulfonate).

A detailed study on the Fe(III)-Tiron system utilized ¹H Nuclear Magnetic Relaxation Dispersion (NMRD) profiles and ¹⁷O NMR to characterize the various complex species that form in solution at different pH values. chemrxiv.org By controlling the pH and metal-to-ligand ratio, researchers were able to individually characterize the [Fe(Tiron)(H₂O)₄]⁻, [Fe(Tiron)₂(H₂O)₂]⁵⁻, and [Fe(Tiron)₃]⁹⁻ complexes. chemrxiv.org

Key findings from these relaxometric studies include:

Water Exchange Rates: ¹⁷O NMR provided direct access to the exchange rates of water molecules coordinated to the iron center in the aqua-containing complexes. chemrxiv.org

Relaxivity Contributions: The ¹H NMRD profiles demonstrated that for complexes like [Fe(Tiron)₃]⁹⁻ and [Fe(Tiron)₂(H₂O)₂]⁵⁻, there is a significant contribution to relaxivity from second-sphere water molecules (water molecules not directly bonded to the metal but in close proximity). chemrxiv.org

These advanced NMR methods provide crucial data on the structure, stability, and solution dynamics of metal-benzenedisulfonate complexes, which is vital for their application in areas like chelation and materials science. chemrxiv.orgsemanticscholar.org

Interactive Data Table: Summary of Relaxometric Characterization of Fe(III)-Tiron Complexes

Complex SpeciesCoordinated Water (q)Key Relaxometric FindingReference
[Fe(Tiron)(H₂O)₄]⁻4Characterized via ¹H NMRD profiles at different temperatures. chemrxiv.org
[Fe(Tiron)₂(H₂O)₂]⁵⁻2Significant second-sphere contribution to relaxivity observed. chemrxiv.org
[Fe(Tiron)₃]⁹⁻0Significant second-sphere contribution to relaxivity; relatively inert kinetically. chemrxiv.org

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound is dominated by strong absorptions characteristic of the sulfonate (-SO₃⁻) group and the substituted benzene (B151609) ring. Analysis of the spectrum, typically recorded using a KBr-pellet technique, allows for the confirmation of these key structural features. nih.gov

The principal vibrational bands are:

Sulfonate Group Vibrations: The sulfonate group gives rise to very strong and distinct symmetric and asymmetric stretching vibrations.

Aromatic Ring Vibrations: The benzene ring shows characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ region.

C-S Bond Vibration: The stretching of the carbon-sulfur bond also produces a characteristic absorption.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H StretchAromatic RingMedium-Weak
~1470C=C StretchAromatic RingMedium
1250 - 1120Asymmetric SO₃ StretchSulfonate (-SO₃⁻)Very Strong
1080 - 1010Symmetric SO₃ StretchSulfonate (-SO₃⁻)Strong
~700C-S StretchAryl-SulfonateMedium

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. nih.gov For this compound, ATR-IR provides data that is qualitatively very similar to that obtained from traditional transmission FTIR. nih.gov

The primary advantage of ATR-IR is its convenience and the ability to analyze samples in their native state. The resulting spectrum displays the same characteristic absorption bands for the sulfonate and aromatic groups as seen in the FTIR spectrum, confirming the compound's identity and functional group composition. The relative intensities of the peaks may differ slightly from a transmission spectrum, but the peak positions remain consistent. This technique is widely used for rapid quality control and identification of benzenedisulfonate salts.

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction (XRD) is a primary technique for elucidating the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, detailed information about the arrangement of atoms, crystal structure, and phase composition can be obtained. forcetechnology.com

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional structure of crystalline materials. nih.gov This technique has been instrumental in characterizing coordination polymers formed using derivatives of this compound, such as 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (commonly known as Tiron).

Hydrothermal synthesis using Tiron and various metal ions has led to the formation of novel coordination polymers. rsc.orgnih.govx-mol.com SC-XRD analysis reveals that these structures can range from one-dimensional (1D) chains to complex three-dimensional (3D) networks. rsc.orgnih.govfigshare.com

For instance, research has detailed the synthesis and structural characterization of several such polymers:

A cadmium-based polymer, [Cd(tiron)(bpy)₂(H₂O)₂]·0.5(H₂O), forms a 1D zig-zag chain where octahedral Cd(II) ions are linked by monodentate Tiron ligands and 4,4'-bipyridyl (bpy) pillars. rsc.orgnih.govx-mol.com

A cobalt-based material, [Co₃(tiron-bpy)₂(bpy)(H₂O)₈]·(H₂O)₂, displays a linear chain built from corner-sharing trinuclear octahedral Co(II) ions. rsc.orgnih.govx-mol.com

A barium-containing polymer, [Ba₂(tiron-bpy)₂(H₂O)₄], exhibits a layered structure with nona-coordinated Ba(II) ions. rsc.orgnih.govx-mol.com

A hetero-metal organic framework, [NaSr(HTiron)(H₂O)₅]·H₂O, was found to have a 3D network structure. figshare.com

Table 1: Crystallographic Data for Tiron-Based Coordination Polymers

Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
[Cd(tiron)(bpy)₂(H₂O)₂]·0.5(H₂O) rsc.org Monoclinic P2₁/n 10.98 14.17 18.55 90 98.44 90
[Co₃(tiron-bpy)₂(bpy)(H₂O)₈]·(H₂O)₂ rsc.org Triclinic P-1 10.11 13.04 13.38 66.82 87.01 81.33

This is an interactive data table. You can sort and filter the data as needed.

Powder X-ray diffraction (PXRD) is a complementary and powerful technique used to identify the crystalline phases present in a bulk sample. forcetechnology.com The method involves analyzing the diffraction pattern from a powdered sample and comparing it to extensive databases, such as that from the International Centre for Diffraction Data (ICDD), to identify the constituent materials. myscope.training

In the context of the coordination polymers synthesized with Tiron, PXRD is used to confirm that the structure determined from a single crystal is representative of the bulk material and to assess the phase purity of the synthesized powder. rsc.orgnih.govx-mol.com By comparing the experimental PXRD pattern of the bulk sample to a pattern simulated from the single-crystal data, researchers can verify the identity and purity of the final product. myscope.trainingicdd.com This is a critical step in materials characterization to ensure that no unintended crystalline phases are present. forcetechnology.com

Microscopic and Particle Analysis

Microscopic and light scattering techniques provide information on the morphology, size, and elemental makeup of materials at the nanoscale and microscale.

High-Resolution Transmission Electron Microscopy (HR-TEM) is a sophisticated imaging technique that utilizes an electron beam to visualize the structure of materials at the atomic scale. fz-juelich.de It is an essential tool for characterizing the nanoscale morphology, crystal lattice, and structural defects of materials. fz-juelich.de For a compound like this compound, HR-TEM could be employed to study the morphology of its nanocrystals or to visualize the structure of nanocomposites where it is a component. The technique provides direct imaging of the atomic arrangements, offering insights into the material's crystalline nature and surface features.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in a suspension or solution. jove.com The method works by measuring the intensity fluctuations of laser light scattered by the particles, which are undergoing Brownian motion. These fluctuations are then correlated to the particle size.

DLS is particularly useful for characterizing colloidal systems. For example, it has been used to analyze aqueous suspensions containing derivatives of this compound, such as Tiron, which can act as a dispersant for metal oxide nanoparticles. researchgate.net The analysis yields the mean particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.net

Table 2: Example of DLS Measurement Data

Parameter Value
Mean Particle Size (z-average) 11.7 ± 1.1 nm researchgate.net

This table presents typical data obtained from a DLS experiment, illustrating the measurement of particle size and distribution width. researchgate.net

Energy Dispersive Spectroscopy (EDS), often integrated with scanning or transmission electron microscopes, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the detection of characteristic X-rays emitted from a material when it is bombarded with an electron beam.

For this compound (C₆H₄Na₂O₆S₂), an EDS analysis would be expected to identify the constituent elements: Carbon (C), Oxygen (O), Sodium (Na), and Sulfur (S). This provides a qualitative and semi-quantitative confirmation of the elemental composition of the material, complementing the structural information provided by diffraction techniques.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory is a foundational method for determining the specific surface area of solid or porous materials. anton-paar.com This analytical technique provides critical information about the physical structure of a material by measuring the physical adsorption of a gas on its surface. iitd.ac.in The amount of adsorbed gas, typically nitrogen at cryogenic temperatures, allows for the calculation of the material's surface area, including surface irregularities and the walls of any pores. anton-paar.commalvernpanalytical.com Properties such as catalytic activity and adsorption capacity are often directly related to the surface area. anton-paar.com

While this compound itself is a salt and not typically characterized by a high surface area, its derivatives are integral components in the synthesis of advanced porous materials like metal-organic frameworks (MOFs) and sulfonated porous aromatic frameworks (PAFs). nih.govrsc.org BET analysis is crucial for characterizing these materials, revealing how the incorporation of sulfonate-containing linkers influences their porosity and surface properties.

Research Findings

BET analysis has been extensively applied to various materials derived from or related to benzenedisulfonates. For instance, a derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron), is used to create coordination polymers and functionalize nanoparticles. rsc.orgresearchgate.net The BET surface area of coordination polymers modified with Tiron has been measured, with one study reporting values as high as 526.69 m²/g, indicating the presence of mesopores. researchgate.net

In the field of porous aromatic frameworks, sulfonation using precursors related to benzenedisulfonic acid is a key strategy. One study demonstrated that a one-pot synthesis method for sulfonated porous aromatic frameworks resulted in a high BET surface area of 739 m² g⁻¹ and a pore volume of 0.92 cm³ g⁻¹. nih.gov This was significantly higher than materials produced via conventional post-sulfonation methods, which yielded a surface area of only 234 m² g⁻¹. nih.gov This highlights that the synthesis method plays a critical role in preserving the porous structure and achieving a high specific surface area. nih.gov

Metal-organic frameworks often utilize linkers derived from aromatic acids to create materials with exceptionally high surface areas. sigmaaldrich.com For example, zirconium-based MOF-545 has a measured BET surface area of 2192 m²/g. researchgate.net While not directly containing a disulfonate group, the principles of using aromatic linkers to achieve high porosity are relevant. The large surface area of MOFs is a key factor in their capacity to adsorb and concentrate molecules for applications like gas storage and catalysis. sigmaaldrich.comresearchgate.net The introduction of sulfonate groups, as seen with derivatives of this compound, can functionalize these high-surface-area materials for specific applications, such as enhancing proton conductivity or improving nanoparticle dispersion. researchgate.net

The data from nitrogen adsorption-desorption isotherms are used to calculate not only the BET surface area but also the pore volume and pore size distribution, providing a comprehensive characterization of the material's porous architecture. iitd.ac.in

BET Surface Area Data for Related Porous Materials

The following table summarizes BET surface area and porosity data for several porous materials, including those functionalized with sulfonate groups or structurally related to benzenedisulfonate derivatives.

Material/CompoundBET Surface Area (SBET) (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Source(s)
Sulfonated KAP-1 (One-Pot Method)7390.92- nih.gov
Sulfonated KAP-1 (Post-Sulfonation)2340.29- nih.gov
Sulfonated Porous Aromatic Polymer580-1.19 nih.gov
Coordination Polymer (Compound 1)311.90.171Mesoporous researchgate.net
Coordination Polymer (Compound 2)526.690.809Mesoporous researchgate.net
Coordination Polymer (Compound 3)349.880.120Microporous researchgate.net
MOF-545 (Zirconium-based)2192-- researchgate.net
MOF-177~4750-- sigmaaldrich.com
MOF-5~3500-- sigmaaldrich.com
HKUST-1~1900-- sigmaaldrich.com
DUT-3264113.16- rsc.org
MOF-808905.36-2.218 researchgate.net

Computational Chemistry and Theoretical Modeling of Disodium 1,3 Benzenedisulfonate Systems

Density Functional Theory (DFT) and High-Level Quantum Chemical Calculations

Density Functional Theory (DFT) and other high-level quantum chemical methods are fundamental in exploring the electronic structure, geometry, and energetic properties of benzenedisulfonate systems. researchgate.netnrel.gov These calculations are crucial for understanding the intrinsic properties of the molecule, which dictate its chemical behavior.

DFT calculations, such as those using the M06-2X functional with a def2-TZVP basis set, are employed to determine optimized 3D geometries, enthalpies, and Gibbs free energies. nrel.gov For the benzene-1,3-disulfonate (B59795) dianion, theoretical calculations help in understanding its structure, stability, and reactivity. researchgate.net Quantum chemical calculations can predict key parameters like bond distances and angles, as well as electron distribution, which is visualized through molecular electrostatic potential maps. nih.gov These maps highlight the electron-rich sulfonate groups, which are key to the molecule's interaction with other species.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP) and the coupled-cluster (CC) approximation, offer even greater accuracy for calculating molecular properties. pku.edu.cnd-nb.info These methods are used to compute precise energies, which are essential for predicting reaction thermodynamics and kinetics. nrel.gov For instance, theoretical calculations can predict the energy of symmetric C···H···C hydrogen bonds, demonstrating the power of these methods to investigate even weak and unusual interactions. pku.edu.cn The stability of the dianion in different environments and its dissociation pathways can also be modeled, providing a detailed picture of its fundamental chemical characteristics. researchgate.net

Table 1: Selected Computed Properties of Benzene-1,3-disulfonate Anion

Property Value Source
Molecular Formula C₆H₄O₆S₂⁻² nih.gov
Molecular Weight 236.2 g/mol nih.gov
XLogP3 -0.3 nih.gov
Topological Polar Surface Area 131 Ų nih.gov

Molecular Dynamics Simulations of Benzenedisulfonate Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov This technique is invaluable for studying the interactions of the benzenedisulfonate anion in solution and in complex systems, offering insights into processes that occur on a timescale from picoseconds to microseconds. nih.gov

In a typical MD simulation, the benzenedisulfonate anions, sodium counter-ions, and solvent molecules (e.g., water) are placed in a simulation box. By solving Newton's equations of motion for this system, a trajectory is generated that describes how the positions and velocities of all atoms evolve. nih.govdovepress.com This allows for the study of solvation shells around the sulfonate groups, the diffusion of the ions, and the formation of ion pairs or larger aggregates.

MD simulations are particularly useful for understanding how benzenedisulfonate interacts with other molecules, such as polymers or biological macromolecules. nih.gov For example, simulations can reveal the specific interactions, like hydrogen bonds or pi-alkyl bonds, that govern the binding of a molecule to a polymer matrix. dovepress.com By analyzing parameters such as the Radial Distribution Function (RDF), Root Mean Square Deviation (RMSD), and the number of hydrogen bonds, researchers can quantify the strength and nature of these interactions. dovepress.com Such simulations have been used to investigate the interactions of similar molecules, like 4,5-dihydroxy-1,3-benzenedisulfonic acid, with other chemical species in solution. scispace.com These studies are crucial for applications in areas like drug delivery and the design of new materials where intermolecular interactions are key. dovepress.comirbbarcelona.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This approach partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. scirp.org By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

For systems involving benzenedisulfonate derivatives, such as coordination polymers of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt (tiron), Hirshfeld analysis provides a powerful means to evaluate short interatomic interactions. rsc.orgnih.gov The analysis generates a three-dimensional surface colored to indicate different types of contacts and their relative strengths. rsc.orgnih.gov

Table 2: Contribution of Interatomic Contacts from Hirshfeld Surface Analysis of a [Cd(tiron)(bpy)₂(H₂O)₂]·0.5(H₂O) complex rsc.org

Interaction Type Contribution (%)
H···O 32.6
H···H 26.4
H···C 15.9
H···N 7.5
C···C 7.2
O···C 5.0

Computational Evaluation of Disulfonimide Monomers for Polymer Synthesis

Computational methods are increasingly used to guide the synthesis of new polymers by predicting the properties of polymers based on the structure of their constituent monomers. gatech.edu Monomers derived from benzenedisulfonate, specifically disulfonimides, are of interest for creating high-performance polymers, such as those used in gas-separation membranes or as polymer electrolytes. rsc.orgkingston.ac.ukresearchgate.net

Theoretical evaluations can assess the suitability of a proposed monomer for polymerization. rsc.org For instance, computational analysis can compare the conformational and electrostatic properties of a novel disulfonimide monomer with those of well-understood monomers. rsc.org This comparison helps to predict the potential properties of the resulting polymer, such as inter-chain interactions and inter-planar distances, which are crucial for applications like diffusion membranes. rsc.orgresearchgate.net

The process involves designing monomers in silico and calculating their structural and physical properties. kingston.ac.uk This computational pre-screening can identify promising candidates and rule out unstable or unsuitable structures before any synthetic work is undertaken, saving significant time and resources. gatech.edu For example, the investigation into the synthesis of 1,2-disulfonimide-containing monomers utilized computational techniques to estimate their properties and guide the synthetic approach. rsc.org This synergy between computational modeling and experimental synthesis accelerates the discovery and development of new polymeric materials with desired functionalities. gatech.edu

Theoretical Studies on Complexation Mechanisms with Metal Ions

The sulfonate groups of the benzenedisulfonate anion are excellent ligands for coordinating with metal ions. Theoretical studies provide deep insights into the mechanisms of this complexation, including the geometry, stability, and electronic structure of the resulting metal complexes. nih.gov

Computational methods, particularly DFT, are used to model the interaction between the benzenedisulfonate ligand and various metal ions. nih.gov These studies can predict the most stable coordination geometries (e.g., octahedral, tetrahedral, or square planar) and the binding energies of the complexes. rsc.orgnih.gov For example, in studies of coordination polymers formed with the related tiron (B1681039) ligand (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt), theoretical analysis complements experimental data from X-ray diffraction to elucidate the structure. rsc.orgnih.gov It was found that Cd(II) and Co(II) ions adopt an octahedral geometry, while Ba(II) ions exhibit a nona-coordination in these polymers. rsc.orgrsc.org

These theoretical investigations are not limited to structure prediction. They can also explore the reaction pathways of complex formation and the influence of the solvent. researchgate.net Understanding the complexation mechanism is vital for applications such as designing ion-exchange resins, developing catalysts, and controlling the formation of metal-organic frameworks (MOFs). rsc.orgnih.gov The ability to predict the stability constants and coordination behavior of these complexes with different metal ions is a key advantage of using computational approaches. researchgate.net

Table 3: Coordination Geometries of Metal Ions in Tiron-based Polymers rsc.orgrsc.org

Metal Ion Coordination Geometry
Cadmium (Cd(II)) Octahedral
Cobalt (Co(II)) Octahedral

Applications of Disodium 1,3 Benzenedisulfonate in Advanced Materials Science

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks

The sulfonate groups of benzenedisulfonates serve as effective linkers to metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org These materials are of great interest due to their diverse structures and potential applications in areas like catalysis, luminescence, and magnetism. semanticscholar.org The geometric arrangement of the sulfonate groups on the benzene (B151609) ring dictates the dimensionality and topology of the resulting framework.

A key derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt, commonly known as Tiron (B1681039), is frequently employed as a ligand. rsc.org The presence of both hydroxyl (-OH) and sulfonate (-SO₃) groups allows for multiple coordination modes with metal centers.

Researchers have successfully synthesized novel coordination polymers under hydrothermal conditions using Tiron as the primary ligand. For instance, three distinct metal-Tiron coordination polymers have been developed:

[Cd(tiron)(bpy)₂(H₂O)₂]·0.5(H₂O)

[Co₃(tiron-bpy)₂(bpy)(H₂O)₈]·(H₂O)₂

[Ba₂(tiron-bpy)₂(H₂O)₄][solvent] rsc.org

In these examples, the Tiron ligand, in conjunction with a secondary pillared ligand like 4,4′-bipyridyl (bpy), coordinates with metal ions such as Cadmium (Cd), Cobalt (Co), and Barium (Ba). rsc.org Similarly, coordination polymers of Barium and Lanthanum have been synthesized, forming three-dimensional MOF structures. tandfonline.com The synthesis of a Calcium (Ca(II)) coordination polymer has also been achieved using a derivative, 4-formyl-1,3-benzenedisulfonate-2-furoic acid hydrazide, which forms a one-dimensional chain structure. osti.gov

The flexibility of the sulfonate group's coordination with metal ions leads to remarkable structural diversity in the resulting frameworks. rsc.orgrsc.orgacs.org Depending on the metal ion, the presence of co-ligands, and the synthesis conditions, benzenedisulfonate-based ligands can form structures with varying dimensionalities.

Role as a Dispersing Agent and Surfactant in Colloidal Systems

Disodium 1,3-benzenedisulfonate and its hydroxylated derivative, Tiron, are highly effective dispersing agents and surfactants, particularly for stabilizing inorganic nanoparticles in aqueous solutions. researchgate.netcymitquimica.com This capability is crucial for the processing of ceramics and the formulation of advanced nanoparticle-based materials. irb.hrsrce.hr The mechanism of stabilization often involves the adsorption of the sulfonate compound onto the nanoparticle surface, which modifies the surface charge and creates steric hindrance, preventing aggregation. researchgate.netresearchgate.net

Tiron has been extensively studied for its ability to stabilize dispersions of metal oxide nanoparticles like copper(I) oxide (Cu₂O) and aluminum oxide (Al₂O₃). researchgate.netresearchgate.net In the case of Cu₂O, adding Tiron to an aqueous suspension significantly reduces its viscosity, allowing for much higher solids loading. researchgate.netua.pt Without a dispersant, the maximum solid loading of Cu₂O is approximately 73 wt%, resulting in a very high viscosity of 152.5 Pa·s. researchgate.netua.pt With Tiron, the viscosity can be lowered to a range of 5.4 to 21.0 Pa·s. researchgate.netua.pt

Similarly, Tiron is an exceptionally effective dispersant for highly concentrated alumina (B75360) (Al₂O₃) suspensions. srce.hr Research comparing Tiron with other dispersants, such as ammonium (B1175870) polymethacrylate (B1205211) and citric acid, found that a very small amount of Tiron (0.1 wt.%) was sufficient to optimally stabilize a 70 wt.% alumina suspension. srce.hr This high efficiency is attributed to its strong interaction with the alumina surface. researchgate.net The use of Tiron as a dispersant for alumina nanoparticles is also documented in patents for creating stable aqueous dispersions. google.comgoogle.com

The effectiveness of Tiron as a dispersant is rooted in its adsorption behavior and its influence on the rheological (flow) properties of suspensions. Adsorption isotherm studies on alumina powders confirm that Tiron adsorbs onto the particle surface. researchgate.net This adsorption significantly alters the surface chemistry of the nanoparticles.

Electrophoretic measurements show that Tiron's adsorption modifies the surface charge of the particles. For Cu₂O nanoparticles, the surface charge remains negative across a wide pH range (4 to 10), and the adsorption of Tiron causes a downward shift in the electrophoresis curve of 8–25 mV. researchgate.netua.pt For alumina nanoparticles, the addition of Tiron shifts the isoelectric point (the pH at which the surface is neutral) from 8.2 down to 4.5, indicating a strong modification of the surface charge. researchgate.net This electrostatic stabilization, likely combined with steric hindrance, leads to a dramatic decrease in the viscosity of the suspension, which is a key requirement for many ceramic processing techniques like slip casting. srce.hrmdpi.com

The table below summarizes the effect of different dispersants on the viscosity of a 70 wt.% alumina suspension.

DispersantOptimal Amount (wt.%)
4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron) 0.1
Citric Acid0.3
Ammonium Polymethacrylate (Darvan C-N)0.75
Data sourced from rheological studies on highly concentrated alumina suspensions. srce.hr

Development of Organic-Inorganic Hybrid Membranes

The functional groups on this compound make it a valuable component in the creation of organic-inorganic hybrid materials, particularly for membrane applications. These hybrid membranes combine the processability and flexibility of organic polymers with the functionality and stability of inorganic materials.

One notable application is in the development of hybrid membranes for direct methanol (B129727) fuel cells (DMFCs). researchgate.net In this context, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt was used as a sulfonating agent to functionalize titania (TiO₂) submicrospheres. These sulfonated inorganic particles were then embedded into a sulfonated poly(ether ether ketone) (SPEEK) polymer matrix. researchgate.net The resulting SPEEK/TiO₂–SO₃H hybrid membrane exhibited enhanced proton conductivity while simultaneously reducing methanol permeability, two critical parameters for efficient fuel cell performance. researchgate.net

Furthermore, the broader class of benzenedisulfonic acids has been used as a building block for creating crystalline metal-organic thin films through atomic/molecular layer deposition (ALD/MLD). vtt.fi For example, 1,4-benzenedisulfonate has been used with lithium to create thin, crystalline Li-BDS films. These films were investigated for their potential as thin-film solid-state Li-ion conductors, highlighting the role of these molecules in fabricating functional organic-inorganic materials for energy storage applications. vtt.fi

Sulfonation of Submicrospheres for Enhanced Proton Conductivity in Fuel Cells

In the quest for more efficient direct methanol fuel cells (DMFCs), researchers are exploring the modification of membrane materials to improve proton conductivity while reducing fuel crossover. One promising approach involves the incorporation of functionalized inorganic fillers into polymer membranes. A notable example is the use of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt, a derivative of benzenedisulfonate also known as Tiron, as a sulfonating agent for titania (TiO₂) submicrospheres. aiche.org

Microstructural and Performance Characterization of Composite Membranes

The resulting SPEEK/TiO₂–SO₃H composite membranes exhibit superior properties compared to membranes with unsulfonated TiO₂. The presence of sulfonic acid groups on the filler surface leads to higher proton conductivity. Research has shown that a hybrid membrane doped with 15 wt.% of these sulfonated submicrospheres achieves a proton conductivity of 0.053 S·cm⁻¹. aiche.org

A critical challenge in DMFCs is methanol permeability, where fuel crosses over from the anode to the cathode, leading to efficiency losses. The incorporation of the TiO₂–SO₃H submicrospheres helps to create a more tortuous path for methanol molecules, significantly reducing crossover. The same 15 wt.% doped hybrid membrane demonstrated a reduced methanol permeability of 4.19 × 10⁻⁷ cm²·s⁻¹. aiche.org This combination of enhanced proton conduction and reduced fuel permeability makes these composite membranes promising candidates for high-performance direct methanol fuel cells.

Table 1: Performance of SPEEK Composite Membrane with Sulfonated Titania

This table summarizes the performance metrics of a hybrid membrane composed of sulfonated poly(ether ether ketone) (SPEEK) doped with 15 wt.% titania submicrospheres sulfonated with 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt.

PropertyValueUnit
Proton Conductivity0.053S·cm⁻¹
Methanol Permeability4.19 × 10⁻⁷cm²·s⁻¹

Source: aiche.org

Integration in Redox-Active Molecules for Electrochemical Energy Storage

The unique electrochemical properties of benzenedisulfonate derivatives are being harnessed for large-scale energy storage, particularly in aqueous organic redox flow batteries (AORFBs). These batteries offer a potentially low-cost and safer alternative to traditional vanadium-based systems. google.comresearchgate.netevitachem.comresearchgate.net

In situ Electrosynthesis for Flow Battery Applications

A novel strategy involves the in situ electrosynthesis of redox-active molecules, which simplifies production and reduces costs by eliminating the need for separate synthesis and purification steps. google.comresearchgate.net In this process, a precursor molecule is converted into a reversible, electrochemically active quinone structure directly within an electrochemical cell. This has been demonstrated using 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron) as a precursor. researchgate.net

Performance Evaluation in Electrochemical Cells

The performance of these in situ synthesized molecules has been evaluated in flow battery configurations. When a derivative of Tiron was synthesized and used in a flow battery, it demonstrated stable charge-discharge capacities for 1000 cycles. google.comresearchgate.net The flow battery cell exhibited a high coulombic efficiency of 100% and an energy efficiency of 70% when cycled at a current density of 40 mA·cm⁻². researchgate.net

Furthermore, constant and simultaneous production of the redox-active molecule and hydrogen was shown to be sustainable for over 61 hours. google.comresearchgate.net This demonstrates the viability of the in situ electrosynthesis strategy as a promising and efficient route for preparing ORAMs for sustainable energy applications. researchgate.net The use of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt has also been explored as a catholyte in combination with other anolytes in pH-neutral aqueous redox flow batteries, achieving high cell voltages and stable energy efficiencies over numerous cycles. acs.org

Table 2: Electrochemical Performance of an In situ Synthesized Tiron-Derivative Flow Battery

This table presents the performance data for a flow battery utilizing a redox-active molecule electrosynthesized from a Tiron precursor.

Performance MetricValueConditions
Cycling Stability1000 cyclesStable charge-discharge capacities
Coulombic Efficiency100%Cycled at 40 mA·cm⁻²
Energy Efficiency70%Cycled at 40 mA·cm⁻²
Continuous Operation61 hoursConstant hydrogen & ORAM production

Source: google.comresearchgate.net

Prospects in Gas Separation Membrane Technology

While direct, large-scale application of this compound in commercial gas separation membranes is not yet established, its chemical properties and the performance of related sulfonated materials point to significant future potential. The field of membrane-based gas separation relies on developing materials with high permeability for the desired gas and high selectivity against others. google.com

The introduction of sulfonate groups (–SO₃H) into polymer backbones is a known strategy to improve gas separation performance. Sulfonated polymers, such as sulfonated polyimides, often exhibit increased selectivity for polar gases like carbon dioxide (CO₂) over nonpolar gases like nitrogen (N₂) or methane (B114726) (CH₄). researchgate.net The sulfonic acid groups can enhance the sorption selectivity of the membrane and, under humid conditions, can facilitate transport, leading to a significant increase in CO₂ permeability. researchgate.net

Furthermore, the closely related compound 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron) has been explored for its role in electrochemical CO₂ capture. evitachem.comresearchgate.net In these systems, Tiron acts as a pH mediator where its electrochemical oxidation and reduction drives a pH swing in a solution, allowing for the capture of CO₂ from sources like flue gas and its subsequent release in a concentrated form. researchgate.net This process is a form of gas separation. Given these precedents, this compound is a promising candidate for future research in gas separation, either as a monomer for creating novel sulfonated polymers or as a functional component in advanced electrochemical separation systems.

Catalytic and Chemical Transformation Studies Involving Disodium 1,3 Benzenedisulfonate

Role as an Intermediate in Complex Organic Synthesis

Disodium (B8443419) 1,3-benzenedisulfonate serves as a crucial starting material or intermediate in the synthesis of a wide array of organic molecules. Its reactivity and solubility characteristics make it a versatile building block in several industrial applications. evitachem.comcymitquimica.com

Precursor in Dye and Pigment Production Pathways

Historically and currently, disodium 1,3-benzenedisulfonate and its derivatives are integral to the dye and pigment industry. cymitquimica.comontosight.ai The sulfonate groups enhance the water solubility and stability of the resulting colorants. cymitquimica.com A notable example is its derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (often referred to as Tiron), which is utilized in the synthesis of azo dyes and other complex colorants. cymitquimica.comchemimpex.com The presence of the sulfonate groups is critical for the performance of these dyes in textile and paper applications, where it can also act as a dispersing agent. cymitquimica.com For instance, Tiron (B1681039) is used as a precursor in the preparation of certain cyanine (B1664457) dyes. google.com

Application in Pharmaceutical Intermediate Synthesis

The chemical architecture of this compound makes it a valuable intermediate in the pharmaceutical industry. evitachem.comfishersci.ptchemicalbook.com It is employed in the synthesis of more complex molecules that form the basis of active pharmaceutical ingredients (APIs). evitachem.comchemimpex.com The compound's ability to participate in various organic reactions allows for the introduction of the benzenedisulfonate moiety into larger structures, which can influence the solubility, stability, and biological activity of the final drug product. chemimpex.comsigmaaldrich.com Specifically, it is categorized as a pharmaceutical intermediate and is used in both research and industrial settings for this purpose. evitachem.comfishersci.ptchemicalbook.com

General Building Block in Specialty Chemical Manufacturing

Beyond dyes and pharmaceuticals, this compound is a foundational building block in the broader specialty chemical industry. evitachem.combiomall.in Its applications extend to the production of various organic compounds where sulfonation is a key step. evitachem.com For example, it serves as a reagent in the synthesis of anti-vulcanization agents used in the rubber industry. evitachem.com Its role as a versatile building block is also highlighted by its inclusion in catalogs of chemical synthesis reagents. biomall.intcichemicals.com

Metal Ion Complexation and Sequestration Research

The sulfonate groups in this compound and its derivatives are effective ligands for metal ions, leading to significant research into their chelating properties. This has implications for analytical chemistry, environmental remediation, and biochemistry.

Chelating Properties with Transition Metal Ions (e.g., Iron, Aluminum, Mercury)

This compound and, more prominently, its hydroxylated derivative Tiron, exhibit strong chelating abilities with a variety of transition metal ions. evitachem.com Tiron is particularly well-studied for its capacity to form stable, water-soluble complexes with metal ions such as iron(III), aluminum(III), and titanium(IV). nih.govacs.orgmpbio.com This property is exploited in analytical chemistry for the colorimetric determination of these metals. mpbio.com The formation of these complexes can also be used to sequester toxic metal ions from aqueous solutions. evitachem.com While direct complexation studies with mercury using the parent this compound are less detailed, the chelating nature of related compounds suggests potential interactions. evitachem.comnih.govethernet.edu.etresearchgate.net The effectiveness of chelators is highly dependent on the specific metal and the structure of the chelating agent. nih.gov

Thermodynamic and Kinetic Investigations of Complex Formation

The complexation of metal ions by ligands like Tiron has been the subject of detailed thermodynamic and kinetic studies. nih.govacs.org Research on the Fe(III)-Tiron system has revealed the formation of highly stable complexes. nih.govacs.org The cumulative stability constants (log β values) for the formation of [Fe(Tiron)(H₂O)₄]⁻, [Fe(Tiron)₂(H₂O)₂]⁵⁻, and [Fe(Tiron)₃]⁹⁻ are reported to be 18.7, 33.4, and 44.8, respectively, indicating very strong binding. nih.govacs.org

Kinetic studies have provided insights into the lability of these complexes. For instance, the [Fe(Tiron)₃]⁹⁻ complex is relatively inert due to the slow release of a Tiron ligand, whereas the [Fe(Tiron)₂(H₂O)₂]⁵⁻ complex is considerably more labile. nih.govacs.org These investigations often employ techniques such as potentiometric and spectrophotometric titrations to determine the stoichiometry and stability of the complexes formed under different pH conditions. acs.orgresearchgate.net

Table 1: Stability Constants of Fe(III)-Tiron Complexes

Complex Cumulative Stability Constant (log β)
[Fe(Tiron)(H₂O)₄]⁻ 18.7 nih.govacs.org
[Fe(Tiron)₂(H₂O)₂]⁵⁻ 33.4 nih.govacs.org
[Fe(Tiron)₃]⁹⁻ 44.8 nih.govacs.org

Electrochemical Reaction Mediation

This compound has been identified as a compound with potential for electrochemical applications, specifically in carbon capture technologies where it may serve as a pH mediator during redox reactions. evitachem.com The fundamental principle of this application involves using a molecule whose redox state can be altered electrochemically to induce a significant change in the pH of a solution. This pH swing is then harnessed to facilitate the absorption and subsequent desorption of acidic gases like carbon dioxide (CO₂). In its role, the redox properties of a mediator compound would allow it to effectively modulate pH levels, thereby aiding CO₂ absorption processes. evitachem.com

While this compound has been explored for this role, detailed research findings and specific data on its performance and mechanism are not extensively documented in available literature. evitachem.com However, substantial research has been conducted on its hydroxylated derivative, Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) , which serves as a well-studied example of this mechanism. researchgate.netacs.orgescholarship.orgacs.org

In systems using Tiron, the process leverages the reversible two-proton, two-electron reaction between its quinone and hydroquinone (B1673460) forms. escholarship.orgchemrxiv.org

CO₂ Capture (High pH): The reduced hydroquinone form (QH₂) is alkaline. When introduced into a solution, it raises the pH, promoting the absorption of CO₂ to form bicarbonate and carbonate ions. acs.orgacs.org

CO₂ Release (Low pH): The CO₂-rich solution is then passed through an electrochemical cell. At the anode, the hydroquinone (QH⁻ and QH₂) is oxidized to its quinone form (Q). This oxidation process releases protons (H⁺), causing a significant drop in the solution's pH. researchgate.netacs.org This acidification reverses the absorption reaction, causing the release of high-purity CO₂. acs.org

Regeneration: At the cathode, the quinone (Q) is reduced back to the hydroquinone dianion (Q²⁻), regenerating the alkaline solution, which can then be recycled to capture more CO₂. acs.org

Studies on Tiron-based systems have demonstrated the feasibility of this electrochemical pH-swing process. A proof-of-concept demonstration using a 0.7 M Tiron solution was able to shift the solution pH between 9.2 and 5.7. researchgate.netchemrxiv.org

Table 1: Example Operating Parameters for a Tiron-Based Electrochemical CO₂ Capture System

ParameterValueSource(s)
MediatorTiron (Disodium 4,5-dihydroxy-1,3-benzenedisulfonate) researchgate.netescholarship.org
Mediator Concentration0.7 M researchgate.netchemrxiv.org
Operating pH Swing5.7 to 9.2 researchgate.netchemrxiv.org
Electrolysis TypeConstant Current researchgate.netacs.org
Current Density18 mA cm⁻² researchgate.netchemrxiv.org
Estimated Energy Requirement2.4 GJ/tonne CO₂ acs.orgchemrxiv.org
Faradaic Efficiency>90% researchgate.netchemrxiv.org

This detailed mechanism for Tiron illustrates the principles of pH mediation for CO₂ capture. The sulfonate groups on the benzene (B151609) ring are crucial for ensuring high aqueous solubility, a necessary property for a viable mediator. researchgate.net However, it is important to note that the core redox activity is dependent on the dihydroxy (hydroquinone/quinone) functional groups, which are absent in this compound.

Corrosion Inhibition Mechanisms

Currently, there is a lack of specific research findings in the available literature detailing the corrosion inhibition mechanisms of this compound on its own.

Other general corrosion inhibition mechanisms include the formation of a protective oxide (passivation) layer or the adsorption of inhibitor molecules onto the metal surface to create a physical barrier. reformchem.com Organic inhibitors often function through the adsorption mechanism, where hydrophilic groups in the molecule attach to the metal while hydrophobic groups form a shield against corrosive agents. reformchem.com However, studies specifically demonstrating these mechanisms for this compound are not presently available.

Environmental Behavior and Analytical Quantification in Environmental Research

Environmental Persistence and Degradation Pathways

The environmental fate of Disodium (B8443419) 1,3-benzenedisulfonate is determined by its susceptibility to various degradation processes, including hydrolysis, biotransformation, and phototransformation.

Sulfonic acid groups attached to an aromatic ring are known to be chemically stable and generally resistant to hydrolysis under typical environmental pH and temperature conditions. thieme-connect.describd.com The carbon-sulfur bond in aromatic sulfonates is strong, and its cleavage via hydrolysis is not a significant environmental degradation pathway. scribd.com Therefore, Disodium 1,3-benzenedisulfonate is expected to be hydrolytically stable in the environment.

The biodegradation of aromatic compounds is a key process for their removal from the environment. unesp.br While many aromatic compounds can be degraded, the presence of sulfonate groups can increase their persistence.

Under aerobic conditions , the biodegradation of benzene-1,3-disulfonate (B59795) has been demonstrated. A mixed bacterial culture isolated from the River Elbe was shown to be capable of degrading the compound. nih.gov None of the five individual bacterial strains in the culture could utilize benzene-1,3-disulfonate as a sole carbon and energy source, indicating a synergistic metabolic process. nih.gov The degradation pathway involves the initial conversion to catechol 4-sulfonate, which is then further metabolized. nih.gov The biotransformation of aromatic compounds under aerobic conditions is typically initiated by oxygenase enzymes that hydroxylate the aromatic ring, leading to its eventual cleavage. unesp.brfrontiersin.org

Aerobic Biotransformation of Benzene-1,3-disulfonate
Microbial Source Mixed bacterial culture from the River Elbe
Initial Metabolite Catechol 4-sulfonate
Further Metabolites 3-Sulfomuconate, 4-carboxymethyl-4-sulfobut-2-en-4-olide
Reference nih.gov

Under anaerobic conditions , the degradation of aromatic compounds proceeds via different mechanisms, often using alternative electron acceptors like nitrate (B79036) or sulfate (B86663). niscpr.res.inmdpi.com The initial steps in anaerobic pathways involve the reduction of the aromatic ring to destabilize it before cleavage, often forming central intermediates like benzoyl-CoA. niscpr.res.in While specific studies on the anaerobic degradation of this compound are not widely documented, the general principles suggest that its degradation would be possible but potentially slower than aerobic processes and highly dependent on the specific microbial communities and redox conditions present in the soil or sediment. niscpr.res.inumweltbundesamt.de

Phototransformation, or photolysis, can be a significant degradation pathway for chemicals in sunlit surface waters. This process involves the absorption of light energy, which can lead to the breakdown of the molecule.

While direct photolysis studies on this compound are limited, research on analogous compounds such as aniline-2,5-disulfonic acid (ADSA) provides insight into potential mechanisms. The photolysis of ADSA in aqueous solutions was found to proceed via a desulfonation process, where a sulfonic acid group is cleaved from the aromatic ring. This reaction was significantly inhibited by the presence of molecular oxygen, suggesting the involvement of a triplet excited state in the transformation. It is plausible that this compound could undergo a similar photochemical desulfonation process. The presence of dissolved organic matter in natural waters can also influence photolysis rates by acting as a photosensitizer or by competing for light. mdpi.com

Photochemical Behavior of a Related Sulfonated Aromatic (ADSA)
Compound Aniline-2,5-disulfonic acid (ADSA)
Primary Mechanism Desulfonation
Key Intermediate Triplet Excited State
Effect of Oxygen Inhibitory
Reference

Advanced Analytical Methodologies for Environmental Monitoring

Due to its high polarity and water solubility, the detection and quantification of this compound in environmental matrices like water require sensitive and specific analytical techniques. fishersci.se

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of polar, non-volatile compounds in complex environmental samples. For a compound like this compound, reversed-phase HPLC would likely be employed, although specialized columns may be needed to achieve adequate retention of this highly polar analyte.

The mass spectrometer provides highly sensitive and selective detection. Electrospray ionization (ESI) in negative ion mode is the standard for analyzing sulfonated compounds, as it readily forms deprotonated molecules [M-H]⁻ or, in this case, the dianion [M-2Na]²⁻ or the singly charged species [M-Na]⁻. Tandem mass spectrometry (MS/MS) can be used for even greater specificity and to confirm the compound's identity by fragmenting the parent ion into characteristic product ions.

Typical HPLC-MS Parameters for Sulfonated Aromatics
Chromatography Mode Reversed-Phase HPLC
Mobile Phase Gradient of water (with formic acid or ammonium (B1175870) acetate (B1210297) buffer) and acetonitrile (B52724)/methanol (B129727)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation of ionic species. It is particularly well-suited for the analysis of anions like sulfonates. In IC, an ion-exchange stationary phase is used to separate analytes based on their charge and affinity for the column. A conductivity detector is commonly used for detection.

The principle of ion exchange chromatography has been demonstrated to be applicable to benzenedisulfonates. google.com The technique can be used to separate and quantify various sulfonated compounds in aqueous samples. For complex matrices, sample preparation steps such as solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte prior to IC analysis.

Ion Chromatography (IC) System Components
Stationary Phase Anion-exchange column
Mobile Phase (Eluent) Aqueous solution of a competing ion (e.g., carbonate, hydroxide, or phthalate)
Detection Suppressed Conductivity Detection
Application Separation and quantification of anionic species like sulfonates
Reference google.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Quantification

Ultra-Performance Liquid Chromatography (UPLC) has been developed for the rapid and sensitive quantification of compounds structurally related to this compound. A notable application is the development of a UPLC-UV method for the analysis of WST-1 formazan (B1609692), chemically known as 4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)formaz-3-yl]-1,3-benzene disulfonate, disodium salt. researchgate.net This method demonstrates the capability of UPLC for high-speed analysis, with a single run being completed in under five minutes. researchgate.net The chromatographic separation is achieved using a BEH C18 column (1.7 μm, 2.1 × 50 mm) with a gradient elution of water and acetonitrile as the mobile phase. researchgate.net This rapid analysis is crucial in high-throughput settings, such as in vitro toxicology studies. researchgate.netre-place.be While this specific method was developed for a derivative, it underscores the potential of UPLC technology for the fast quantification of this compound itself in various samples.

Table 1: UPLC Method Parameters for a Related Disulfonate Compound

Parameter Details
Analyte WST-1 Formazan (4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)formaz-3-yl]-1,3-benzene disulfonate, disodium salt) researchgate.net
Technique Ultra-Performance Liquid Chromatography with UV detector (UPLC-UV) researchgate.net
Column BEH C18 (1.7 μm, 2.1 × 50 mm) researchgate.net
Mobile Phase Water and Acetonitrile (Gradient Elution) researchgate.net
Run Time < 5 minutes researchgate.net
Linear Range 2.5-120 μg/mL researchgate.net
Intra-day Precision < 5% researchgate.net
Inter-day Precision < 5% researchgate.net

| Accuracy | 91.8-104.9% researchgate.net |

Method Development for Complex Matrix Analysis

The analysis of this compound and its derivatives in complex matrices, such as those encountered in biological and environmental samples, requires robust analytical methods. A key challenge is potential interference from the matrix itself. researchgate.net A UPLC-UV method was specifically developed and validated for quantifying WST-1 formazan, a disulfonate compound, directly from the supernatant of cell viability assays without extensive sample preparation. researchgate.net This is particularly advantageous for colorful substances that could interfere with standard spectrometric measurements. researchgate.net The method's validation confirmed its specificity, sensitivity, and linearity over a concentration range relevant to cell viability studies, demonstrating its suitability for complex biological matrices. researchgate.net This validated method was successfully applied to in vitro eye irritation and cytotoxicity tests, highlighting its utility in complex analytical scenarios. researchgate.net

Research on Environmental Release and Impact Assessment

Industrial Source Characterization

This compound is recognized as an industrial chemical with specific applications that indicate potential pathways for its release into the environment. It serves as an intermediate in the pharmaceutical industry and in other sectors that utilize strong acids for sulfonation reactions. nordmann.globalcookechem.com Furthermore, it is used in the synthesis of other chemicals, including surfactants. nordmann.global The manufacturing and use of this compound in these industrial processes represent the primary sources of its potential environmental release. fishersci.comthermofisher.com In the United States, aggregated production volume was reported as less than 1,000,000 lbs between 2016 and 2018. nih.gov The chemical is listed as active on the EPA's TSCA inventory, signifying its presence in U.S. commerce. nih.gov

Bioaccumulation Potential in Ecosystems

The potential for this compound to bioaccumulate in ecosystems is considered to be low. merckmillipore.com This assessment is primarily based on its physicochemical properties, particularly its low partition coefficient (log Pow). fishersci.commerckmillipore.com The log Pow value, which indicates a substance's partitioning behavior between an organic solvent (n-octanol) and water, is a key predictor of bioaccumulation. A highly negative log Pow suggests high water solubility and a low affinity for lipids, meaning the substance is unlikely to accumulate in the fatty tissues of organisms. Due to its hydrophilic nature, it is expected to remain primarily in the water column before potentially partitioning to sediment or soil through electrostatic interactions. canada.ca

Table 2: Bioaccumulation Potential Indicators for this compound

Parameter Value Interpretation Source
log Pow (calculated) -4.69 Bioaccumulation is not expected merckmillipore.com
log Pow -1.901 Low bioaccumulation potential fishersci.com

| Water Solubility | 663 g/L at 20 °C | High | cookechem.comsigmaaldrich.com |

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number
This compound 831-59-4
4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)formaz-3-yl]-1,3-benzene disulfonate, disodium salt (WST-1 Formazan) Not explicitly found for the formazan, parent WST-1 is 150849-52-8
Water 7732-18-5
Acetonitrile 75-05-8

Derivatives and Analogues of Disodium 1,3 Benzenedisulfonate: Synthesis and Research Applications

4,5-Dihydroxy-1,3-Benzenedisulfonic Acid (Tiron) and its Research Utility

Disodium (B8443419) 4,5-dihydroxy-1,3-benzenedisulfonate, commonly known as Tiron (B1681039), is a water-soluble derivative distinguished by the presence of two hydroxyl groups adjacent to each other on the benzene (B151609) ring. nih.govbiosynth.com This structural feature, combined with the two sulfonate groups, imparts significant functionality, making Tiron a subject of extensive research.

Synthesis and CharacterizationTiron is commercially available and widely used in research as a starting material or reagent.chemimpex.comsigmaaldrich.comIn the context of creating more complex structures, Tiron is often used in hydrothermal synthesis conditions to produce coordination polymers.rsc.orgFor instance, novel metal-Tiron coordination polymers have been successfully synthesized by reacting Tiron with metal salts and other ligands, such as 4,4′-bipyridyl, in a sealed vessel under heat.rsc.org

The characterization of Tiron and its derivatives relies on a suite of analytical techniques. The fundamental properties and structure are confirmed by its molecular formula (C₆H₄Na₂O₈S₂ · H₂O) and molecular weight (332.22 g/mol ). biosynth.comsigmaaldrich.commpbio.com Advanced characterization of materials synthesized using Tiron, such as metal-organic frameworks, involves single-crystal X-ray diffraction to determine the precise three-dimensional atomic arrangement. rsc.org Powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) are also employed to confirm the phase purity, identify functional groups, and assess the thermal stability of the resulting materials, respectively. rsc.org

Role in Coordination ChemistryTiron is an exceptional chelating agent, capable of forming stable, water-soluble complexes with a variety of metal ions.nih.govIts ability to act as a bidentate ligand, binding to metals through its two adjacent hydroxyl groups, is central to its utility in coordination chemistry.acs.orgThe sulfonate groups enhance its water solubility and can also participate in coordinating with metal ions, contributing to the formation of stable polymer structures.rsc.orgdoi.org

The coordination chemistry of Tiron with iron(III) is particularly well-studied and demonstrates a strong dependence on pH. nih.govacs.org As the pH of the solution changes, the stoichiometry of the Fe(III)-Tiron complex is altered, resulting in distinct colors. nih.govacs.orgwisc.edu

At a pH below 2, a 1:1 complex, [Fe(Tiron)(H₂O)₄]⁻, forms, giving the solution a turquoise-green color. nih.govacs.org

In the pH range of 4 to 5, a second Tiron ligand coordinates to the metal, forming the 1:2 complex [Fe(Tiron)₂(H₂O)₂]⁵⁻, which appears purple. nih.govacs.org

Above pH 7, a 1:3 complex, [Fe(Tiron)₃]⁹⁻, is formed as three Tiron ligands saturate the iron's coordination sphere, resulting in a bright red solution. acs.org

This pH-dependent behavior makes Tiron a useful complexometric indicator for the spectrophotometric detection of Fe³⁺ ions. nih.govacs.org Beyond iron, Tiron has been used to synthesize coordination polymers with other metals, including cadmium(II), cobalt(II), and barium(II), under hydrothermal conditions. rsc.org

Table 1: pH-Dependent Fe(III)-Tiron Complexes

pH Range Stoichiometry (Fe³⁺:Tiron) Complex Formula Solution Color
< 2 1:1 [Fe(Tiron)(H₂O)₄]⁻ Turquoise-Green
4 - 5 1:2 [Fe(Tiron)₂(H₂O)₂]⁵⁻ Purple

Application as a Dispersant in NanomaterialsThe stability of nanoparticles in aqueous solutions is critical for many applications, particularly in biomedicine and materials science.google.comTiron has emerged as an effective dispersant for stabilizing nanoparticles, most notably superparamagnetic iron oxide nanoparticles (SPIONs).researchgate.netacs.org

The effectiveness of Tiron stems from its catechol-derived structure (the two adjacent hydroxyl groups), which serves as a high-affinity anchor group that binds irreversibly to the surface of iron oxide. researchgate.netacs.org This strong binding creates a stable protective layer around the nanoparticles. The two negatively charged sulfonic acid groups then provide electrostatic repulsion between the particles, preventing them from aggregating and ensuring excellent colloidal stability in water and biologically relevant buffers. researchgate.net This use of Tiron allows for precise control over the nanoparticles' hydrodynamic diameter and surface chemistry, which is a significant improvement over traditional, less-defined dispersants like dextran. google.com

Use in ElectrosynthesisTiron's electrochemical properties have been leveraged in the field of electrosynthesis. It can serve as a precursor for creating redox-active molecules for applications such as flow batteries.rsc.orgnih.govguidechem.comThrough in-situ electrochemical processes, Tiron can be modified—for example, by the addition of another hydroxyl group—to form a quinone-based derivative (Tiron-o1).rsc.orgnih.govresearchgate.netThis synthesized molecule is electrochemically reversible and can be used directly in a flow battery without needing complex purification steps.rsc.orgnih.govThis approach offers a pathway to couple the valuable synthesis of organic molecules with the production of high-purity hydrogen.rsc.orgnih.gov

Furthermore, Tiron has been used as both a mediator and a dopant in the electropolymerization of conducting polymers like polypyrrole (PPy). doi.org Its presence in the electrosynthesis solution facilitates a higher polymerization rate and improves the quality of the resulting polymer film. doi.org Tiron's sulfonic groups act as the doping anions, which are incorporated into the polymer structure during its formation, influencing the material's final electrochemical and electrochromic properties. doi.org

Aromatic Disulfonimides as Polymer Precursors

Aromatic disulfonimides represent another important class of analogues derived from benzenedisulfonates. These compounds are being investigated as advanced monomers for the synthesis of high-performance polymers. rsc.orgrsc.org The benzene-1,2-disulfonimide fragment is considered a promising alternative to the traditional imide ring used in many high-performance polymers like polyimides. rsc.org

The synthesis of 1,2-disulfonimide compounds typically involves the reaction between a corresponding 1,2-disulfonyl chloride and an amine. rsc.orgrsc.org These monomers can then be used in polycondensation reactions to create poly-1,2-disulfonimides. rsc.org The interest in these polymers stems from the unique properties of the 1,2-disulfonimide group; it has a higher electron-withdrawing ability and a more non-planar structure compared to a standard imide fragment. rsc.org These features are predicted to lead to polymers with superior inter-chain interactions and potentially larger inter-planar distances, which are highly desirable for applications such as gas separation membranes. rsc.orgrsc.orgresearchgate.net A novel dicarboxyl chloride containing a 1,2-disulfonimide fragment has been proposed as a key monomer for synthesizing high-molecular-weight polymers analogous to poly(amide-imide)s. rsc.org

Other Functionalized Benzenedisulfonates in Chemical Research

The functionalization of the benzenedisulfonate structure extends beyond the addition of hydroxyl groups. By incorporating other functionalities or by using the sulfonate groups to modify other materials, researchers can create a wide array of materials with specific properties. chalmers.se

One area of research involves the functionalization of materials like hydroxyapatite (B223615) with sulfonate groups. queensu.ca Sulfonate-functionalized hydroxyapatite nanoparticles have been synthesized by reacting hydroxyapatite with benzenedisulfonate molecules. queensu.ca The resulting material possesses a high density of accessible -SO₃ acid groups, making it a highly effective adsorbent for removing heavy metal cations like cadmium(II) from aqueous solutions through complexation and ion exchange mechanisms. queensu.ca

In the realm of polymer science, various sulfonated aromatic compounds, including dyes, are used as large, immobile dopant anions in the electrochemical synthesis of electroactive polymers. mdpi.com These functionalized dopants become integrated into the polymer matrix, influencing the kinetics of synthesis as well as the structure, uniformity, and electronic properties of the final polymer composite material. mdpi.com The broader strategy of chemical functionalization is a cornerstone of modern materials chemistry, enabling the tuning of properties for applications ranging from sensors to catalysis. beilstein-journals.orgrsc.org

Benzenedisulfonate-Based Formazan (B1609692) Dyes in Biochemical Assays (e.g., WST-1 formazan)

Derivatives of disodium 1,3-benzenedisulfonate have found significant application in the development of formazan dyes, which are crucial reagents in modern biochemical and cell biology research. A prominent example is the water-soluble tetrazolium salt WST-1, chemically known as 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt. abcam.com The incorporation of the benzenedisulfonate moiety is a key structural feature that confers high water solubility to both the tetrazolium salt and its resulting formazan dye. jst.go.jpelsevierpure.com This property represents a significant advancement over older tetrazolium salts like MTT, which form water-insoluble formazan crystals requiring an additional solubilization step. sigmaaldrich.com

The principle behind the use of WST-1 and similar tetrazolium salts in biochemical assays is the colorimetric measurement of cellular metabolic activity. abcam.com In viable, metabolically active cells, mitochondrial dehydrogenases and other reductase enzymes cleave the tetrazolium ring of WST-1. abcam.comtakarabio.com This enzymatic reduction, often facilitated by an intermediate electron acceptor, results in the formation of a highly colored formazan dye. sigmaaldrich.comsigmaaldrich.cn The amount of the water-soluble formazan produced is directly proportional to the number of living cells, and it can be quantified by measuring the absorbance of the solution with a spectrophotometer, typically in the range of 420-480 nm. abcam.comgbiosciences.comcreative-bioarray.com

The WST-1 assay is widely employed for quantifying cell proliferation, viability, and cytotoxicity. gbiosciences.comabcam.com It is utilized in various research areas, including drug sensitivity testing to determine the efficacy of anticancer agents, and in toxicology to assess the safety profiles of chemicals. abcam.com The assay's simplicity, rapidity, and high sensitivity make it suitable for high-throughput screening applications. abcam.comabcam.com

The synthesis of WST-1 involves the creation of a sulfonated tetrazolium salt that, upon reduction, yields a formazan dye with two sulfonate groups. jst.go.jpelsevierpure.com These sulfonate groups are responsible for the dye's high water solubility, a crucial characteristic for convenient and accurate measurements in aqueous assay conditions. jst.go.jpelsevierpure.com Research has demonstrated that WST-1 is more stable in culture medium and less cytotoxic than other tetrazolium salts like XTT. elsevierpure.comsigmaaldrich.comscispace.com

A comparative analysis of different tetrazolium salts highlights the advantages of benzenedisulfonate-based formazan dyes. The water solubility of the WST-1 formazan eliminates the need for the solubilization step required for MTT assays, streamlining the experimental workflow. sigmaaldrich.com Furthermore, WST-1 assays are generally more sensitive than those using MTT, XTT, or MTS. abcam.com Studies have shown that in certain contexts, such as the analysis of natural products' cytotoxicity, WST-1 provides more precise results than the MTT assay. journalagent.com

FeatureWST-1 AssayMTT Assay
Principle Enzymatic reduction of WST-1 to a water-soluble formazan by viable cells. abcam.comEnzymatic reduction of MTT to a water-insoluble formazan by viable cells. wikipedia.org
Formazan Solubility Water-soluble. sigmaaldrich.comWater-insoluble, requires a solubilization step. sigmaaldrich.com
Procedure One-step procedure; reagent is added directly to the cell culture. abcam.comMulti-step procedure involving formazan solubilization. sigmaaldrich.com
Sensitivity Generally more sensitive than MTT. abcam.comnih.govLess sensitive compared to WST-1. abcam.com
Cytotoxicity Less cytotoxic than some other tetrazolium salts. elsevierpure.comCan exhibit cytotoxicity.
Measurement Absorbance measured between 420-480 nm. creative-bioarray.comAbsorbance measured around 570 nm after solubilization.
ParameterDescriptionResearch Finding
Wavelength of Maximum Absorbance The optimal wavelength for quantifying the formazan dye produced from WST-1.Approximately 440 nm. sigmaaldrich.comcreative-bioarray.com
Linear Range The range of cell numbers where the absorbance is directly proportional to the cell count.WST-1 has a wider linear range compared to XTT. sigmaaldrich.com
Incubation Time The time required for the enzymatic conversion of WST-1 to formazan.Typically ranges from 30 minutes to a few hours. abcam.com
Application in Drug Sensitivity Use of the WST-1 assay to determine the half-maximal inhibitory concentration (IC50) of drugs.Crucial for evaluating the effectiveness of anticancer agents like cisplatin (B142131) and doxorubicin. abcam.com
Comparison with other assays Relative performance against other cell viability assays.WST-1 assay is found to be more reliable than MTT assay in the cytotoxicity analysis of certain natural products. journalagent.com

Future Research Directions and Emerging Paradigms for Disodium 1,3 Benzenedisulfonate

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

Future research is increasingly directed towards developing greener and more efficient methods for synthesizing disodium (B8443419) 1,3-benzenedisulfonate and related sulfonated compounds. Traditional sulfonation processes often involve harsh reagents and generate considerable waste. researchgate.net The focus is now shifting to more sustainable alternatives.

Key areas of exploration include:

Catalytic Systems: The development of novel catalysts, such as metal-catalyzed redox coupling of sodium sulfinates and nitroarenes, presents a promising avenue for sulfonamide synthesis. researchgate.net This approach avoids the use of external additives and utilizes abundant starting materials. researchgate.net

Green Solvents: The use of water as a "green" solvent is being explored to replace hazardous organic solvents traditionally used in sulfonation and sulfonamide synthesis. researchgate.netmdpi.com This not only reduces the environmental impact but can also simplify product isolation through filtration. researchgate.net

Ultrasonically Assisted Synthesis: The application of ultrasound in the synthesis of aromatic sulfonic acids has shown potential for enhanced yields and reduced reaction times compared to conventional methods. scirp.orgsemanticscholar.org

These innovative synthetic strategies are crucial for making the production of disodium 1,3-benzenedisulfonate and its derivatives more economically viable and environmentally friendly.

Advanced Functional Material Design and Performance Optimization

The unique properties of this compound make it a valuable component in the design of advanced functional materials. Its high water solubility and ability to act as a dispersing and chelating agent are key attributes being leveraged in new applications. cymitquimica.comcymitquimica.com

Future research in this area includes:

Polymer Composites: Incorporating this compound into polymer matrices can enhance their properties. For example, it can be used to create novel cation exchange membranes with improved separation performance. science.gov

Nanomaterial Dispersion: Its derivative, Tiron (B1681039) (disodium 4,5-dihydroxy-1,3-benzenedisulfonate), has been shown to be an effective dispersant for various metal oxide nanoparticles, which is critical for creating stable and functional nanofluids and inks for applications like screen-printing of electronic components. researchgate.net

Redox Flow Batteries: The redox properties of Tiron are being explored for use in aqueous flow batteries, offering a potentially low-cost and highly water-soluble material for energy storage. iucr.org

Dyes and Pigments: Its ability to enhance the solubility and stability of dyes and pigments continues to be an area of interest for developing new and improved coloration technologies. cymitquimica.com

The following table summarizes some of the functional materials incorporating this compound or its derivatives and their potential applications.

Functional MaterialComponentPotential Application
Cation Exchange MembranesThis compoundAlkali recovery science.gov
Nanofluids/InksTiron (Dispersant)Screen-printing of electronic components researchgate.net
Aqueous Flow BatteriesTiron (Redox-active material)Energy storage iucr.org
Dyes and PigmentsThis compound (Solubilizer/Stabilizer)Improved coloration technologies cymitquimica.com

Deeper Mechanistic Understanding of Catalytic and Complexation Reactions

A more profound understanding of the reaction mechanisms of this compound is essential for optimizing its existing applications and discovering new ones. Its ability to form stable complexes with metal ions is a particularly important area of study. evitachem.com

Future research will likely focus on:

Metal Ion Sequestration: Investigating the complexation of this compound with various metal ions, such as aluminum and mercury, can lead to more effective methods for removing toxic metals from wastewater. evitachem.com

Electrochemical Reactions: Further exploration of its role as a pH mediator in electrochemical processes, such as carbon dioxide capture, could lead to more efficient and sustainable technologies. evitachem.com

Catalysis: While it is known to have catalytic properties, a deeper understanding of the mechanisms involved could unlock new catalytic applications. biosynth.com

Spectroscopic and Computational Studies: Advanced analytical techniques, such as NMR relaxometry, combined with computational modeling, can provide detailed insights into the structure and dynamics of its complexes in solution. acs.org

The table below highlights some of the known reactions of this compound and the focus of future mechanistic studies.

Reaction TypeKey FeatureFuture Research Focus
ComplexationForms stable complexes with metal ions evitachem.comOptimizing metal ion sequestration from wastewater evitachem.com
ElectrochemicalActs as a pH mediator evitachem.comEnhancing efficiency in CO2 capture systems evitachem.com
CatalyticExhibits catalytic activity biosynth.comUncovering novel catalytic applications

Integration with Green Chemistry Principles and Sustainable Applications

The principles of green chemistry are central to the future of chemical manufacturing and use. Integrating this compound into sustainable applications is a key research paradigm.

This involves:

Biodegradable Polymers: Research into the use of related dicarboxylic acids in the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants is a growing field. mdpi.com While not directly this compound, the principles of using bio-based building blocks are relevant.

Eco-Friendly Synthesis: As mentioned in section 9.1, developing synthesis methods that use water as a solvent and minimize waste is a core principle of green chemistry. mdpi.com

Renewable Feedstocks: While currently derived from petroleum-based sources, future research could explore the synthesis of aromatic sulfonates from renewable feedstocks.

Circular Economy: Investigating the potential to recycle and reuse this compound in various industrial processes would contribute to a more circular economy.

Comprehensive Environmental Fate Modeling and Remediation Strategies

Understanding the environmental fate of this compound and other aromatic sulfonates is crucial for ensuring their safe use. These compounds can be present in industrial wastewater and are often resistant to biodegradation. acs.org

Future research in this area will focus on:

Biodegradation Studies: While some aromatic sulfonates are poorly biodegradable, further research is needed to identify microorganisms and develop conditions that can effectively break them down. acs.orgepfl.ch

Advanced Oxidation Processes: Investigating advanced oxidation processes for the degradation of aromatic sulfonates in wastewater is a promising remediation strategy. google.com

Adsorption Technologies: Developing and optimizing recyclable adsorbents, such as specific acrylic ester polymers, for the efficient removal of aromatic sulfonates from wastewater is an active area of research. acs.orgacs.org These polymers have shown higher removal efficiency and capacity compared to traditional activated carbon. acs.org

Phytoremediation: The use of plants to remove or degrade sulfonated aromatic pollutants from soil and water is a developing and promising low-cost, low-maintenance remediation technology. epfl.ch

Environmental Modeling: Creating comprehensive models to predict the transport, transformation, and ultimate fate of this compound in various environmental compartments will be essential for risk assessment and management.

The following table outlines various remediation strategies for aromatic sulfonates and their key features.

Remediation StrategyDescriptionKey Advantage
BiodegradationUse of microorganisms to break down the compound. acs.orgepfl.chPotentially low-cost and sustainable.
Advanced OxidationChemical processes that generate highly reactive species to degrade the compound. google.comEffective for recalcitrant compounds.
AdsorptionUse of materials to bind and remove the compound from water. acs.orgacs.orgHigh removal efficiency and potential for adsorbent recycling. acs.org
PhytoremediationUse of plants to absorb and degrade pollutants. epfl.chLow-cost and environmentally friendly.

Q & A

Q. What are the primary synthesis methods for disodium 1,3-benzenedisulfonate, and how can its purity be validated?

this compound is typically synthesized via sulfonation of benzene derivatives followed by neutralization with sodium hydroxide. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the aromatic sulfonate structure and substitution pattern.
  • Infrared (IR) Spectroscopy : To identify sulfonate (S=O) stretching vibrations (~1180–1050 cm⁻¹) .
  • Elemental Analysis : To verify sodium and sulfur content.
  • Mass Spectrometry : For molecular weight confirmation (theoretical m/z 237.961 for C₆H₆O₆S₂⁻) .
    Purity validation requires complementary techniques due to potential residual solvents or byproducts.

Q. How does the solubility of this compound vary under different experimental conditions?

The compound exhibits partial solubility in cold water and improved solubility in hot water. Solubility data discrepancies exist:

  • reports partial solubility in cold water .
  • specifies a density of 1.773 g/cm³, which may influence solubility in high-ionic-strength solutions .
    For precise applications, pre-experiment solubility testing in target solvents (e.g., buffered aqueous systems) is recommended.

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • First Aid : Immediate rinsing with water for skin/eye exposure; artificial respiration if inhaled .
    Safety data sheets (SDS) should be consulted for hazard-specific protocols .

Advanced Research Questions

Q. How can this compound be utilized in spectrophotometric metal ion detection?

The compound acts as a chelating agent for metal ions due to its sulfonate groups. Methodological steps include:

  • pH Optimization : Adjust solution pH to stabilize metal-sulfonate complexes.
  • Calibration Curves : Measure absorbance at metal-specific wavelengths (e.g., Fe³+ at 510 nm) .
  • Interference Testing : Validate selectivity against competing ions (e.g., Ca²+, Mg²+).
    This approach is critical in environmental and biochemical assays .

Q. What role does this compound play in cell proliferation assays?

In WST-8-based assays, the compound stabilizes the tetrazolium dye (4-[3-(2-methoxy-4-nitrophenyl)-2-[4-nitrophenyl]-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt), enhancing signal reproducibility. Key considerations:

  • Dye Concentration : Optimize to avoid cytotoxicity (typically 5–10% v/v in culture media) .
  • Incubation Time : 1–4 hours, depending on cell metabolic activity.
  • Data Normalization : Use negative controls (scrambled siRNA) to account for background absorbance .

Q. How can this compound improve accuracy in quantitative NMR (qNMR) for protein analysis?

As an internal standard, it provides a stable reference peak due to its aromatic protons. Best practices include:

  • Purity Assessment : Pre-purify commercial batches via recrystallization to >99% purity .
  • Peak Integration : Use the singlet at δ 7.5–8.0 ppm (aromatic protons) for calibration against protein signals .
  • Solvent Compatibility : Ensure compatibility with deuterated buffers (e.g., D₂O).

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, density)?

Discrepancies may arise from batch variability or measurement conditions. Strategies include:

  • Reproducibility Testing : Replicate experiments under standardized conditions (temperature, solvent grade).
  • Cross-Validation : Compare data from multiple techniques (e.g., gravimetric analysis for solubility, pycnometry for density) .
  • Supplier Verification : Source high-purity batches from certified suppliers (e.g., Sigma-Aldrich) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.